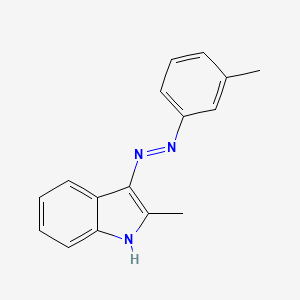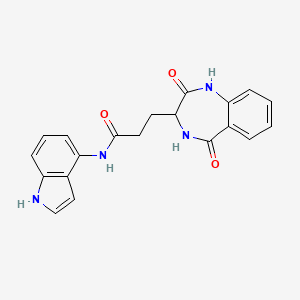
2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups, a fluorophenyl group, and a piperazine ring with a hydroxyethyl substituent, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol typically involves multiple steps, including the alkylation of phenol derivatives and the introduction of the piperazine ring. One common method involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reacted with 4-fluorobenzyl chloride and 4-(2-hydroxyethyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The fluorophenyl group can undergo reduction to form the corresponding hydrocarbon.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an antioxidant and stabilizer in polymer production.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The piperazine ring may interact with various receptors in the body, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer.
2,6-Di-tert-butylphenol: Utilized as a precursor for more complex antioxidants.
Uniqueness
2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol is unique due to its combination of structural features, including the fluorophenyl group and the hydroxyethyl-substituted piperazine ring. These features contribute to its diverse range of applications and potential therapeutic effects.
特性
分子式 |
C27H39FN2O2 |
|---|---|
分子量 |
442.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C27H39FN2O2/c1-26(2,3)22-17-20(18-23(25(22)32)27(4,5)6)24(19-7-9-21(28)10-8-19)30-13-11-29(12-14-30)15-16-31/h7-10,17-18,24,31-32H,11-16H2,1-6H3 |
InChIキー |
OKLZUMGNKSVRAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)F)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12166949.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12166950.png)

![5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12166956.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12166966.png)

![N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12166998.png)
![N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12167001.png)
![N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12167002.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167007.png)

![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12167019.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12167028.png)
